![molecular formula C15H18FN3O B2858800 N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide CAS No. 1043264-15-8](/img/structure/B2858800.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines and growth factors. Inhibition of JAK3 has been shown to have therapeutic potential in a variety of diseases.
Mécanisme D'action
CP-690,550 selectively inhibits JAK3, which is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines and growth factors. JAK3 is primarily expressed in hematopoietic cells, including T-cells, B-cells, and natural killer cells. Inhibition of JAK3 by CP-690,550 blocks the downstream signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-7 (IL-7), which are important for T-cell activation and proliferation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a variety of biochemical and physiological effects. Inhibition of JAK3 by CP-690,550 leads to a reduction in T-cell activation and proliferation, which may be beneficial in the treatment of autoimmune diseases. CP-690,550 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, CP-690,550 has been shown to have potential in the treatment of certain cancers, as JAK3 is involved in the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of this kinase in various cell types. CP-690,550 has also been optimized for high yields and purity, which allows for consistent and reproducible results. However, CP-690,550 does have some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, CP-690,550 may have off-target effects on other kinases, which may affect the interpretation of results.
Orientations Futures
There are several future directions for the study of CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. Further studies are needed to determine the long-term safety and efficacy of CP-690,550 in these diseases. Another area of interest is the potential use of CP-690,550 in the treatment of certain cancers, such as leukemia and lymphoma. Further studies are needed to determine the optimal dosing and treatment regimens for CP-690,550 in these diseases. Finally, the development of novel JAK3 inhibitors with improved pharmacokinetic properties and selectivity is an area of active research.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, including the reaction of 2-fluoro-4-methylbenzenamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with cyclopropyl cyanide to form the desired product. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential use in scientific research. It has been shown to have therapeutic potential in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its effects on T-cell function, as JAK3 plays a critical role in T-cell activation. In addition, CP-690,550 has been shown to have potential in the treatment of certain cancers, such as leukemia and lymphoma.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10-3-6-13(12(16)7-10)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAQJDUVNFKTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.